molecular formula C7H16ClNO B1592120 4-Methoxy-4-methylpiperidine hydrochloride CAS No. 3970-73-8

4-Methoxy-4-methylpiperidine hydrochloride

Cat. No.: B1592120
CAS No.: 3970-73-8
M. Wt: 165.66 g/mol
InChI Key: FOFDBMMYPIJSCN-UHFFFAOYSA-N
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Description

4-Methoxy-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of piperidine, featuring a methoxy group and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of 4-Methoxy-4-methylpyridine: One common synthetic route involves the reduction of 4-methoxy-4-methylpyridine using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete reduction.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-methoxy-4-methylpiperidine with hydrochloric acid to form the hydrochloride salt. This reaction is usually performed in an aqueous solution at room temperature.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 4-methoxy-4-methylpiperidone.

  • Reduction: The compound can be reduced to form 4-methoxy-4-methylpiperidine.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Hydrogen gas and palladium catalysts are typically used.

  • Substitution: Hydrochloric acid and other nucleophiles are used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Methoxy-4-methylpiperidone

  • Reduction: 4-Methoxy-4-methylpiperidine

  • Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-4-methylpiperidine hydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of various chemical products.

Mechanism of Action

4-Methoxy-4-methylpiperidine hydrochloride is similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and 4-methylpiperidine. its unique methoxy group and hydrochloride form distinguish it from these compounds. The presence of the methoxy group enhances its reactivity and solubility, making it more suitable for certain applications.

Comparison with Similar Compounds

  • Piperidine

  • N-methylpiperidine

  • 4-methylpiperidine

  • 3-methoxy-4-methylpiperidine

Properties

IUPAC Name

4-methoxy-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDBMMYPIJSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606315
Record name 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-73-8
Record name 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-4-methylpiperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 20.1 g (0.1 m) of gamma-chloro-p-fluorobutyrophenone, 30 g (0.2 m) of 4-methyl-4-methoxy-piperidine and 0.1 g. of potassium iodide in 150 ml of toluene is heated in a glass autoclave for 15 hours at 100°-110° C. The KI and the 4-methyl-4-methoxy-piperidine hydrochloride formed in the reaction are separated by filtration and the solvent removed from the filtrate by evaporation under a vacuum on a steam bath. The obtained base is dissolved in ether and the hydrochloride is precipitated with alcoholic HCl. The reaction product is purified by recrystallization from ethanol-ether. Yield 22 g. Melting point 182° C.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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